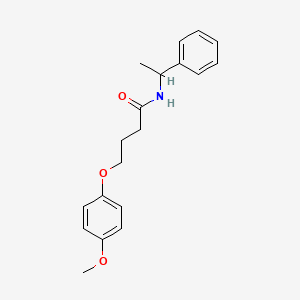![molecular formula C20H15BrN2O3 B5211911 N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide](/img/structure/B5211911.png)
N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor involves the inhibition of the N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide protein, which is a member of the bromodomain and extraterminal domain (BET) family of proteins. N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide plays a crucial role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene transcription. By inhibiting N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor prevents the recruitment of transcriptional machinery, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been shown to have various biochemical and physiological effects. In cancer research, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In viral infection research, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been shown to inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for the N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide protein. However, one of the limitations of N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research include the development of more potent and selective N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitors, investigation of combination therapies, and investigation of the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor in vivo.
Métodos De Síntesis
The synthesis method of N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor involves a series of chemical reactions that result in the formation of the final product. The initial step involves the reaction between 3-bromophenylboronic acid and 3-methoxy-4-(2-propyn-1-yloxy)benzaldehyde to form an intermediate product. This intermediate product is then reacted with cyanoacetamide to form the final product, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been extensively studied for its potential therapeutic application in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been shown to inhibit the growth of cancer cells by targeting the N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide protein, which plays a crucial role in the regulation of gene expression. Inflammation research has also shown that N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor can reduce the production of pro-inflammatory cytokines, which are responsible for the development of inflammatory diseases. In viral infection research, N-(3-bromophenyl)-2-cyano-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylamide inhibitor has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B.
Propiedades
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-3-9-26-18-8-7-14(11-19(18)25-2)10-15(13-22)20(24)23-17-6-4-5-16(21)12-17/h1,4-8,10-12H,9H2,2H3,(H,23,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBOQYSKYLEQG-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br)OCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)


![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(4-bromophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5211892.png)

![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5211900.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5211905.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5211910.png)
![3'-phenyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5211916.png)
methanone](/img/structure/B5211923.png)